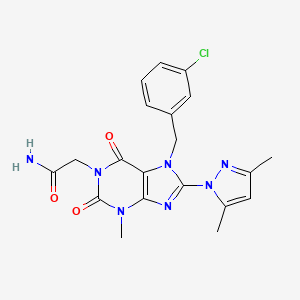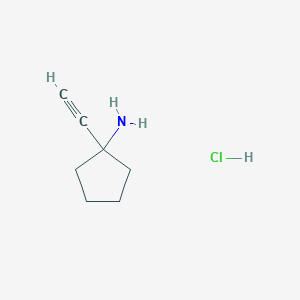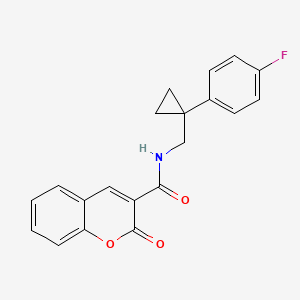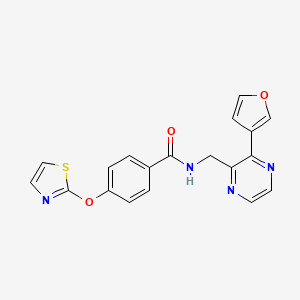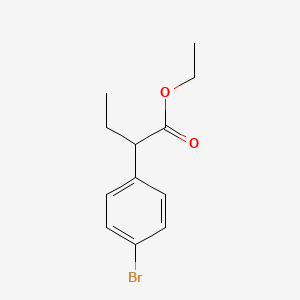
Ethyl 2-(4-bromophenyl)butanoate
Vue d'ensemble
Description
Ethyl 2-(4-bromophenyl)butanoate is a chemical compound with the CAS Number: 943742-86-7 . It has a molecular weight of 271.15 .
Molecular Structure Analysis
The InChI code for Ethyl 2-(4-bromophenyl)butanoate isInChI=1S/C12H15BrO2/c1-2-15-12(14)5-3-4-10-6-8-11(13)9-7-10/h6-9H,2-5H2,1H3 . This code provides a specific representation of the molecule’s structure. Physical And Chemical Properties Analysis
Ethyl 2-(4-bromophenyl)butanoate is a compound with a boiling point of 143.1°C .Applications De Recherche Scientifique
Environmental Biodegradation
A review on the biodegradation and fate of ethyl tert-butyl ether (ETBE) in soil and groundwater highlights the microbial degradation pathways of ETBE and related compounds, shedding light on environmental remediation techniques. Such studies are crucial for understanding how Ethyl 2-(4-bromophenyl)butanoate and similar substances behave in natural environments and how they can be effectively removed or neutralized (Thornton et al., 2020).
Toxicology and Health Impacts
Research on the toxicological profile of various compounds, including ethyl tertiary-butyl ether (ETBE), provides insights into potential health risks, guiding regulatory and safety measures. Understanding the toxicological effects of similar compounds can help in assessing the safety of Ethyl 2-(4-bromophenyl)butanoate, especially regarding its use in consumer products or industrial applications (Mcgregor, 2007).
Chemical Synthesis and Industrial Applications
The development of efficient synthesis methods for related compounds, such as 2-Fluoro-4-bromobiphenyl, a key intermediate in manufacturing certain pharmaceuticals, underscores the importance of chemical synthesis research in creating valuable derivatives and intermediates. This area of study may provide methodologies relevant to synthesizing or modifying Ethyl 2-(4-bromophenyl)butanoate for various applications (Qiu et al., 2009).
Novel Materials and Technologies
Investigations into novel brominated flame retardants, including their occurrence in indoor environments, highlight the ongoing need to understand the environmental and health impacts of chemical additives in consumer goods. Such research is relevant for assessing the implications of using Ethyl 2-(4-bromophenyl)butanoate in materials and technologies where flame retardancy is desired (Zuiderveen et al., 2020).
Safety And Hazards
Propriétés
IUPAC Name |
ethyl 2-(4-bromophenyl)butanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO2/c1-3-11(12(14)15-4-2)9-5-7-10(13)8-6-9/h5-8,11H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHXAGVUSSBZVJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)Br)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(4-bromophenyl)butanoate | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


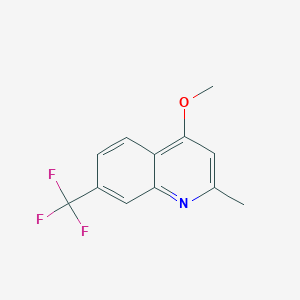
![4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-(4-fluorophenyl)phthalazin-1(2H)-one](/img/structure/B2567492.png)
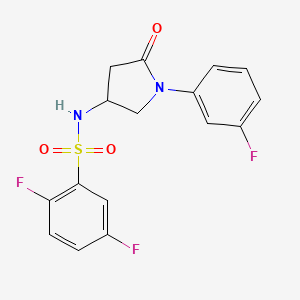
![N-[[4-(2-methoxyphenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2567494.png)
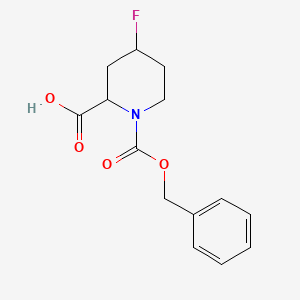
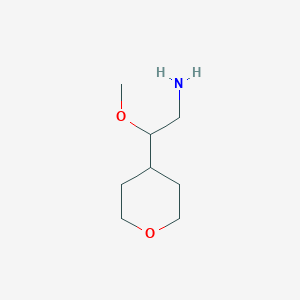
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2567499.png)
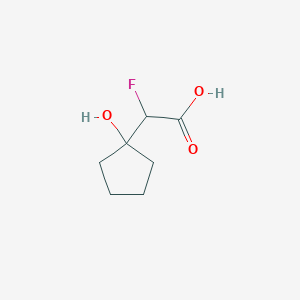
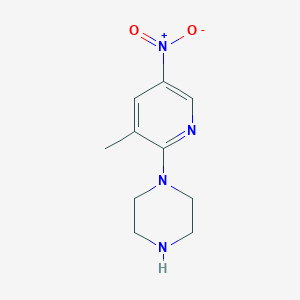
![3-(2-Fluorophenyl)-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]propanamide](/img/structure/B2567506.png)
